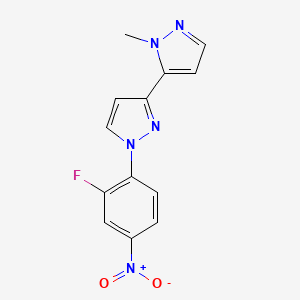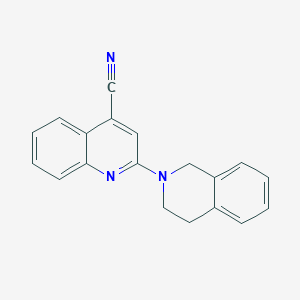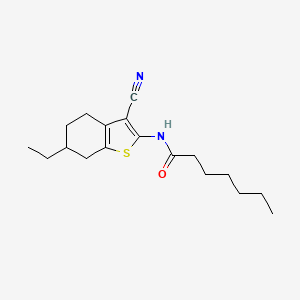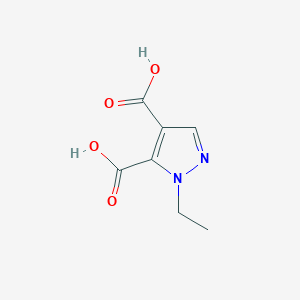
1-(2-Fluoro-4-nitrophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group and a bipyrazole moiety
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Pyrazole Formation: Cyclization to form the bipyrazole structure.
Methylation: Introduction of a methyl group to the pyrazole ring.
Reaction conditions often involve the use of strong acids for nitration, fluorinating agents such as N-fluorobenzenesulfonimide, and cyclization under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The bipyrazole moiety can participate in further cyclization reactions to form more complex structures.
Common reagents include reducing agents like palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. Major products formed include amino derivatives and substituted bipyrazoles.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: Its interactions with biological macromolecules are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. Pathways involved include inhibition of specific kinases or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole can be compared with similar compounds such as:
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: Similar in structure but with a piperazine ring instead of bipyrazole.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of bipyrazole.
1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine: Similar phenyl substitution but with a different heterocyclic ring.
The uniqueness of 1-(2-Fluoro-4-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole lies in its bipyrazole structure, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C13H10FN5O2 |
|---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-3-(2-methylpyrazol-3-yl)pyrazole |
InChI |
InChI=1S/C13H10FN5O2/c1-17-13(4-6-15-17)11-5-7-18(16-11)12-3-2-9(19(20)21)8-10(12)14/h2-8H,1H3 |
InChI Key |
JAGSLYLJBZMTRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN(C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B10909007.png)

![N'-{[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}-4-nitrobenzohydrazide](/img/structure/B10909021.png)
![methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B10909026.png)
![3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B10909035.png)

![Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909046.png)

![ethyl 2-{cyclopropyl[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10909050.png)
![4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10909055.png)
![5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10909062.png)
![Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909065.png)
![methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909069.png)
![ethyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10909075.png)
